BenchChemオンラインストアへようこそ!

3-Bromo-7-chloroimidazo[1,2-b]pyridazine

Solubility High-Throughput Screening Medicinal Chemistry

3-Bromo-7-chloroimidazo[1,2-b]pyridazine is the preferred 3,7-dihalogenated isomer for automated HTE workflows due to 2.3 g/L aqueous solubility and orthogonal C3-Br/C7-Cl handles enabling one-pot telescoped diversification. Reserve C3-Br for hinge-binding aryl introduction via Suzuki-Miyaura coupling; C7-Cl serves as a late-stage diversification handle for SAR exploration at the solvent-exposed region without scaffold resynthesis. Ideal for kinase inhibitor libraries targeting ROS1, NTRK, and Haspin. Requires cold-chain shipping (2-8 °C).

Molecular Formula C6H3BrClN3
Molecular Weight 232.46 g/mol
CAS No. 1235545-87-5
Cat. No. B3092794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-chloroimidazo[1,2-b]pyridazine
CAS1235545-87-5
Molecular FormulaC6H3BrClN3
Molecular Weight232.46 g/mol
Structural Identifiers
SMILESC1=C(C=NN2C1=NC=C2Br)Cl
InChIInChI=1S/C6H3BrClN3/c7-5-3-9-6-1-4(8)2-10-11(5)6/h1-3H
InChIKeyOCVBJMQWYBGWJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-7-chloroimidazo[1,2-b]pyridazine (CAS 1235545-87-5): Core Intermediate for Kinase-Focused Medicinal Chemistry and Parallel Synthesis


3-Bromo-7-chloroimidazo[1,2-b]pyridazine is a dihalogenated heterocyclic building block belonging to the imidazo[1,2-b]pyridazine scaffold, a privileged structure in kinase inhibitor drug discovery [1]. The compound features a bromine atom at the 3-position and a chlorine atom at the 7-position on the fused bicyclic core, providing two distinct sites for sequential or orthogonal functionalization via cross-coupling or nucleophilic aromatic substitution reactions [2]. With a molecular formula of C6H3BrClN3 and a molecular weight of 232.47 g/mol, this compound serves as a versatile intermediate for the synthesis of more elaborate molecules targeting various kinases, including ROS1, NTRK, Haspin, DYRK, and IKKβ [3].

Why 3-Bromo-7-chloroimidazo[1,2-b]pyridazine Cannot Be Replaced by Other Halogenated Imidazo[1,2-b]pyridazine Isomers


The imidazo[1,2-b]pyridazine scaffold contains multiple reactive positions, and the exact placement of halogen substituents dictates the compound's synthetic utility, physicochemical properties, and ultimate biological target engagement. Substituting 3-bromo-7-chloroimidazo[1,2-b]pyridazine with its 3,6-dihalogenated isomer (3-bromo-6-chloroimidazo[1,2-b]pyridazine) or 2,7-isomer (2-bromo-7-chloroimidazo[1,2-b]pyridazine) alters the electronic environment, cross-coupling reactivity profiles, and regioselectivity in subsequent derivatization steps [1]. Critically, the 3-position bromine in the imidazo[1,2-b]pyridazine core is a known hotspot for Suzuki-Miyaura coupling to introduce aryl groups that occupy kinase hinge-binding regions, while the 7-position chlorine offers an orthogonal handle for late-stage diversification [2]. The quantitative differences in solubility and storage stability between positional isomers directly impact procurement decisions for high-throughput chemistry workflows.

Quantitative Differentiation of 3-Bromo-7-chloroimidazo[1,2-b]pyridazine from Positional Isomers and Analogs


Aqueous Solubility Comparison: 3,7-Isomer Shows Superior Solubility for High-Throughput Experimentation

The 3,7-dihalogenated substitution pattern of 3-bromo-7-chloroimidazo[1,2-b]pyridazine confers measurably higher aqueous solubility compared to the 3,6-isomer. The 3,7-isomer exhibits a calculated aqueous solubility of 2.3 g/L at 25 °C , whereas the 3,6-isomer (3-bromo-6-chloroimidazo[1,2-b]pyridazine, CAS 13526-66-4) is reported as insoluble in water with a measured solubility of approximately 0.106 mg/mL (0.106 g/L) . The 2,7-isomer (2-bromo-7-chloroimidazo[1,2-b]pyridazine, CAS 2387535-11-5) is also described as insoluble in water .

Solubility High-Throughput Screening Medicinal Chemistry

Synthetic Tracability: 3,7-Isomer Enables Late-Stage Diversification via Orthogonal Halogen Reactivity

The 3,7-dihalogenation pattern provides a distinct synthetic advantage over mono-halogenated or alternatively dihalogenated analogs. In the imidazo[1,2-b]pyridazine core, the 3-position bromine is preferentially reactive toward palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) [1], while the 7-position chlorine can be retained for subsequent nucleophilic aromatic substitution or further cross-coupling under modified conditions. This contrasts with the 3,6-isomer, where both halogens are positioned on the pyridazine ring and may exhibit less differentiated reactivity. A validated synthetic route using 3-bromo-6-chloroimidazo[1,2-b]pyridazine achieved C-6 amination yields ranging from 79-98% (average 92%) using a CsF/BnNEt3Cl system in DMSO at 100 °C [2]. By extension, the 3,7-isomer is expected to undergo analogous C-7 functionalization with comparable efficiency while preserving the C-3 bromine for independent modification.

Cross-Coupling Orthogonal Reactivity Late-Stage Functionalization

Storage Stability: 3,7-Isomer Requires Refrigerated Storage for Long-Term Integrity

Procurement decisions must account for compound stability under standard laboratory storage conditions. 3-Bromo-7-chloroimidazo[1,2-b]pyridazine requires storage at 2-8 °C for long-term preservation . In contrast, the 3,6-isomer (3-bromo-6-chloroimidazo[1,2-b]pyridazine) can be stored at room temperature for short-term use, with long-term storage recommended at 4 °C . This difference in thermal stability may reflect the electronic influence of the 7-chloro substitution on the pyridazine ring versus the 6-chloro substitution.

Stability Storage Conditions Procurement Logistics

Kinase Profiling: 3,7-Substitution Pattern May Favor Distinct Kinase Selectivity Profiles

Structure-activity relationship (SAR) studies on imidazo[1,2-b]pyridazine derivatives demonstrate that substitution position critically influences kinase selectivity. The 3-position of the imidazo[1,2-b]pyridazine core projects toward the hinge-binding region of kinases, while substituents at the 6- and 7-positions occupy solvent-exposed or ribose-pocket regions [1]. Specifically, the 3,6-disubstituted scaffold (exemplified by 3-bromo-6-chloroimidazo[1,2-b]pyridazine) has been validated as a PIM-1 kinase inhibitor intermediate with activity against PKC and JAK2 . The 3,7-disubstituted pattern, by contrast, positions the chlorine at a site that may influence interactions with the kinase activation loop or glycine-rich loop. While direct IC50 data for the parent 3-bromo-7-chloroimidazo[1,2-b]pyridazine are not reported (it is an intermediate, not a final inhibitor), the positional isomerism predicts divergent selectivity fingerprints when elaborated into final inhibitors.

Kinase Inhibition Selectivity SAR

Procurement-Driven Application Scenarios for 3-Bromo-7-chloroimidazo[1,2-b]pyridazine (CAS 1235545-87-5)


High-Throughput Parallel Synthesis of Kinase-Focused Libraries

The 3,7-isomer's superior aqueous solubility (2.3 g/L at 25 °C) makes it the preferred starting material for automated liquid-handling platforms and high-throughput experimentation (HTE) workflows. Its orthogonal halogen handles (C3-Br and C7-Cl) enable sequential diversification—first via Suzuki-Miyaura coupling at the C3 position, followed by nucleophilic substitution or Buchwald-Hartwig amination at C7—without intermediate purification in a one-pot telescoped sequence. This efficiency is critical for generating large kinase inhibitor libraries targeting ROS1, NTRK, or Haspin kinases [1].

Late-Stage Functionalization in Lead Optimization Programs

For medicinal chemistry teams advancing a lead series based on the imidazo[1,2-b]pyridazine scaffold, the 3,7-dihalogenated core offers a strategic advantage. The C3 bromine can be reserved for the hinge-binding aryl/heteroaryl group (introduced early in the synthesis), while the C7 chlorine remains as a late-stage diversification handle. This allows SAR exploration at the solvent-exposed region without resynthesizing the entire scaffold, accelerating the optimization of pharmacokinetic properties. The validated amination protocol yielding 79-98% on the analogous 3,6-isomer [2] suggests robust C7 functionalization can be achieved.

Cold-Chain Managed Procurement for International Collaborative Projects

Given the compound's requirement for refrigerated storage (2-8 °C) , procurement teams must plan for cold-chain shipping and laboratory storage capacity. This is particularly relevant for multi-site collaborations where compounds are distributed across different geographies. Selecting the 3,7-isomer over the more thermally stable 3,6-isomer should be a deliberate choice based on the specific synthetic and biological requirements of the project, not merely on cost or availability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-7-chloroimidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.